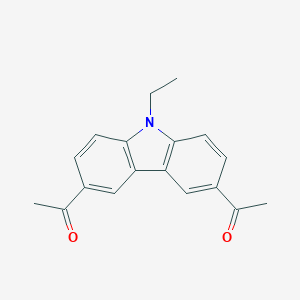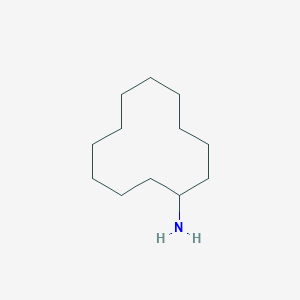
4-arsorosobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-arsorosobenzoic acid is an organoarsenic compound with the molecular formula C7H5AsO3 It is a derivative of benzoic acid where an arsenoso group (-AsO) is substituted at the para position of the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-arsenoso- typically involves the introduction of an arsenoso group into the benzoic acid structure. One common method is the reaction of benzoic acid with arsenic trioxide (As2O3) in the presence of a suitable oxidizing agent. The reaction conditions often require a controlled temperature and pH to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of benzoic acid, 4-arsenoso- may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: 4-arsorosobenzoic acid can undergo oxidation reactions, where the arsenoso group is further oxidized to form arsenic acid derivatives.
Reduction: Reduction reactions can convert the arsenoso group to an arsenic hydride group (-AsH2).
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).
Major Products:
Oxidation Products: Arsenic acid derivatives.
Reduction Products: Arsenic hydride derivatives.
Substitution Products: Halogenated or nitrated benzoic acid derivatives.
科学的研究の応用
4-arsorosobenzoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex organoarsenic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of arsenic-based drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of benzoic acid, 4-arsenoso- involves its interaction with cellular components, particularly proteins and enzymes. The arsenoso group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and lead to cytotoxic effects. The compound may also generate reactive oxygen species (ROS), contributing to its biological activity.
類似化合物との比較
Benzoic Acid: The parent compound, lacking the arsenoso group.
Arsenic Acid: Contains arsenic in a higher oxidation state.
Phenylarsine Oxide: Another organoarsenic compound with different substituents on the benzene ring.
Comparison: 4-arsorosobenzoic acid is unique due to the presence of the arsenoso group, which imparts distinct chemical and biological properties. Unlike benzoic acid, it can participate in reactions involving arsenic chemistry. Compared to arsenic acid, it has a more complex structure with potential for diverse applications. Phenylarsine oxide, while similar, has different reactivity and applications due to its specific substituents.
特性
CAS番号 |
1197-16-6 |
|---|---|
分子式 |
C7H5AsO3 |
分子量 |
212.03 g/mol |
IUPAC名 |
4-arsorosobenzoic acid |
InChI |
InChI=1S/C7H5AsO3/c9-7(10)5-1-3-6(8-11)4-2-5/h1-4H,(H,9,10) |
InChIキー |
LAYWIZLJONIHNM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)O)[As]=O |
正規SMILES |
C1=CC(=CC=C1C(=O)O)[As]=O |
| 1197-16-6 | |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![Benzo[d]thiazol-7-amine](/img/structure/B73251.png)



